5-Nitro-2-(trifluoromethyl)isonicotinic acid
Description
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-1-3(6(13)14)4(2-11-5)12(15)16/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRULJVKRJODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)isonicotinic acid typically involves the nitration of 2-(trifluoromethyl)isonicotinic acid. One common method includes the reaction of 2-(trifluoromethyl)isonicotinic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of 5-Nitro-2-(trifluoromethyl)isonicotinic acid may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 undergoes selective reduction to form an amino derivative. This reaction is critical for generating intermediates in drug discovery.
Key Conditions :
-
Catalytic hydrogenation with Pt/C or Raney Ni under (1–3 atm) at 25–50°C.
-
Alternative methods include using Fe/HCl or SnCl₂/HCl in ethanol.
Reaction Scheme :
Applications :
Esterification and Hydrolysis
The carboxylic acid group participates in esterification, enabling derivatization for enhanced solubility or stability.
Esterification :
-
Reacts with methanol or ethanol in the presence of H₂SO₄ or DCC/DMAP to form methyl/ethyl esters.
Example :
Hydrolysis :
-
Esters revert to the parent acid under basic conditions (e.g., NaOH, 60°C).
Electrophilic Aromatic Substitution
The electron-withdrawing nitro and trifluoromethyl groups direct electrophiles to specific positions on the pyridine ring.
Observed Reactions :
-
Nitration : Further nitration occurs at position 3 under mixed acid () at 0–5°C .
-
Halogenation : Limited reactivity due to deactivation, but bromination at position 4 is feasible with .
Table 1. Electrophilic Substitution Conditions and Products
| Reaction Type | Reagents | Temperature | Product | Yield |
|---|---|---|---|---|
| Nitration | 0–5°C | 3,5-Dinitro-2-(trifluoromethyl)isonicotinic acid | 45–60% | |
| Bromination | 80°C | 4-Bromo-5-nitro-2-(trifluoromethyl)isonicotinic acid | 30–35% |
Nucleophilic Displacement
The trifluoromethyl group enhances leaving-group ability in nucleophilic reactions.
Example Reaction :
-
Displacement of the trifluoromethyl group (under high-temperature basic conditions) with amines:
Key Limitations :
-
Low yields (<20%) due to steric hindrance from the nitro group.
Coordination Chemistry
The carboxylic acid and nitro groups act as ligands for metal ions.
Reported Complexes :
-
Cu(II) complexes : Formed in aqueous ethanol at pH 6–7, used in catalysis.
-
Fe(III) complexes : Exhibit redox activity in biological systems.
Biological Activity and Reactivity Correlation
The nitro group’s redox activity contributes to antimycobacterial effects.
Table 2. Impact of Nitro Group Modification on Bioactivity
| Compound Modification | MIC against M. tuberculosis (μM) | Source |
|---|---|---|
| 3,5-Dinitrobenzyl derivatives | 0.125–2 | |
| 5-Nitro-3-cyanobenzyl derivatives | 2–4 | |
| Parent 5-nitro compound | 1–4 |
Mechanistic Insight :
Nitro reduction generates reactive nitrogen species (RNS), disrupting bacterial electron transport chains .
Stability Under Thermal and pH Conditions
-
Thermal stability : Decomposes above 200°C without melting.
-
pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10).
Scientific Research Applications
Synthetic Route Example:
- Step 1: React 2-chloro-3-nitropyridine with trifluoromethyl trimethylsilane in DMF.
- Step 2: Reflux the product in tetrabutylammonium fluoride using solvents like acetonitrile or DMSO.
- Step 3: Perform hydrogen extraction using lithium reagents to yield 5-Nitro-2-(trifluoromethyl)isonicotinic acid.
Pharmacological Properties
5-Nitro-2-(trifluoromethyl)isonicotinic acid has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that it exhibits high affinity for the α4β2-nAChR subtype, making it a potential pharmacological tool for treating nicotine addiction and other central nervous system disorders .
Table 1: Binding Affinity of 5-Nitro-2-(trifluoromethyl)isonicotinic Acid
| Receptor Type | Binding Affinity (IC50 µM) |
|---|---|
| α4β2-nAChR | 0.9 |
| α3β4-nAChR | >10 |
| α7-nAChR | >10 |
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. The unique structural features allow it to interact with various biological targets, influencing metabolic pathways relevant to both pharmaceuticals and agrochemicals .
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that 5-Nitro-2-(trifluoromethyl)isonicotinic acid exhibited significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
Agrochemical Applications
The trifluoromethyl group enhances the herbicidal and insecticidal properties of pyridine derivatives, including 5-Nitro-2-(trifluoromethyl)isonicotinic acid. It has been utilized in the development of new agrochemicals aimed at improving crop protection .
Table 2: Agrochemical Applications
| Product Name | Active Ingredient | Application |
|---|---|---|
| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |
| Cyclobutrifluram | Trifluoromethylpyridine derivative | Insecticide |
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key properties of 5-nitro-2-(trifluoromethyl)isonicotinic acid with structurally related compounds:
Key Observations :
- Substituent Position : The position of nitro and CF₃ groups significantly impacts reactivity. For example, 5-nitro-2-CF₃ substitution in benzoic acid derivatives (e.g., 847547-06-2) increases acidity compared to meta-substituted analogs .
- Functional Groups : Nitriles (e.g., 20566-80-7) reduce solubility but enhance thermal stability, whereas carboxylic acids (e.g., pyridinecarboxylic acids) enable coordination chemistry in MOFs .
- Electronic Effects : The CF₃ group’s electron-withdrawing nature lowers the pKa of the carboxylic acid, enhancing metal-binding capacity in MOFs compared to methyl or bromo substituents .
Biological Activity
5-Nitro-2-(trifluoromethyl)isonicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Nitro-2-(trifluoromethyl)isonicotinic acid features a pyridine ring substituted with both a nitro group and a trifluoromethyl group. These structural components contribute to its unique physicochemical properties, which influence its biological activity.
| Structural Feature | Description |
|---|---|
| Nitro Group | Enhances reactivity and potential for bioreduction |
| Trifluoromethyl Group | Increases lipophilicity, aiding membrane penetration |
The biological activity of 5-Nitro-2-(trifluoromethyl)isonicotinic acid is primarily attributed to its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that exert antimicrobial effects. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy against target organisms.
Antimicrobial Activity
Research indicates that 5-Nitro-2-(trifluoromethyl)isonicotinic acid has significant potential as an antimicrobial agent. Its structural similarity to known bioactive compounds suggests that it may inhibit the growth of various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). Studies have shown that compounds with similar isonicotinic structures have been effective against drug-resistant strains of M. tuberculosis, making this compound a candidate for further investigation in tuberculosis treatment .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of isonicotinic acid, including 5-Nitro-2-(trifluoromethyl)isonicotinic acid. Results indicated that this compound exhibited considerable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Resistance Mechanisms : Investigations into the resistance mechanisms of M. tuberculosis have highlighted the importance of novel compounds like 5-Nitro-2-(trifluoromethyl)isonicotinic acid in overcoming existing drug resistance. The compound's ability to disrupt bacterial cell walls and interfere with metabolic pathways makes it a valuable addition to the arsenal against resistant strains .
- Synthesis and Structural Analysis : Recent studies have focused on synthesizing derivatives of 5-Nitro-2-(trifluoromethyl)isonicotinic acid to enhance its biological activity. Structural modifications have been shown to improve potency against specific bacterial strains, providing insights into structure-activity relationships (SAR) that can guide future drug development .
Comparison with Similar Compounds
The following table compares 5-Nitro-2-(trifluoromethyl)isonicotinic acid with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Isoniazid | Pro-drug requiring activation | Effective against replicating M. tuberculosis |
| 5-Nitro-2-furoic acid | Contains furan ring | Different biological activities |
| 5-Nitro-2-(trifluoromethyl)isonicotinic acid | Unique nitro and trifluoromethyl groups | Potentially effective against resistant strains |
Q & A
Q. What analytical methods are recommended for assessing the purity of 5-Nitro-2-(trifluoromethyl)isonicotinic acid in research settings?
High-performance liquid chromatography (HPLC) is the primary method, as commercial suppliers report purity levels (>95.0% HLC) using this technique . For structural confirmation, combine HPLC with nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR). Ensure compliance with safety protocols during analysis, such as working in ventilated areas and wearing PPE (nitrile gloves, goggles) .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
Key precautions include:
- Conducting experiments in fume hoods to avoid inhalation of aerosols/dust.
- Wearing PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Storing the compound in a cool, dry environment to minimize degradation risks .
- Following disposal guidelines for hazardous waste, as outlined in SDS documents .
Q. How should researchers design stability studies for this compound under varying pH conditions?
Perform accelerated stability testing across pH 1–13 using buffers (e.g., phosphate, citrate). Monitor degradation via HPLC-MS and track by-products. Studies on similar trifluoromethyl-substituted isonicotinic acids suggest susceptibility to hydrolysis at extreme pH, requiring neutral storage conditions .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize by-products during nitration of the isonicotinic acid core?
Key strategies include:
- Temperature control (–10°C to 25°C) to suppress side reactions (e.g., over-nitration).
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalytic additives (e.g., H2SO4) to enhance regioselectivity. These approaches are adapted from trifluoromethyl-substituted isonicotinate syntheses .
Q. What structural analogs are useful for SAR studies in antimicrobial or anticancer research?
Compare bioactivity of analogs like:
- 6-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 1110782-41-6): Demonstrates enhanced membrane permeability due to the trifluoromethyl group .
- 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid : Shows potential in nicotinic receptor modulation .
Use standardized assays (e.g., MIC for antimicrobial activity) and molecular docking to predict target interactions.
Q. How can contradictory spectral data (e.g., NMR shifts) for derivatives be resolved?
Q. What mechanistic insights explain the electron-withdrawing effects of nitro and trifluoromethyl groups on reactivity?
- The nitro group at position 5 deactivates the aromatic ring, directing nucleophiles to the para position.
- The trifluoromethyl group at position 2 increases electrophilicity via inductive effects, facilitating nucleophilic substitution. Kinetic studies under varying nucleophile concentrations can map these trends .
Q. How does the compound’s stability impact its suitability for radiotracer development?
The trifluoromethyl group offers potential for fluorine-18 (¹⁸F) radiolabeling in PET imaging. However, stability under physiological conditions must be validated via:
- In vitro serum stability assays.
- Radiolabeling efficiency tests in buffer solutions (pH 7.4, 37°C).
Refer to studies on trifluoromethoxy-substituted analogs for degradation benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
